molecular formula C27H20Cl2N2O2 B2377236 2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide CAS No. 312743-66-1

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide

Cat. No.: B2377236
CAS No.: 312743-66-1
M. Wt: 475.37
InChI Key: NIQRIXDNVYCJOG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring two chloro substituents and a complex substitution pattern. The core structure consists of a benzamide group (C₆H₅CONH₂) modified with a 2-chlorobenzoyl moiety attached via a biphenylmethyl linkage. Such substitutions likely influence its physicochemical properties, including solubility, stability, and biological interactions.

Properties

IUPAC Name

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O2/c28-24-7-3-1-5-22(24)26(32)30-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)31-27(33)23-6-2-4-8-25(23)29/h1-16H,17H2,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQRIXDNVYCJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide, commonly referred to as a benzamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C26H18Cl2N2O3
  • Molecular Weight : 477.351 g/mol
  • CAS Number : 313550-78-6

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties.
  • Receptor Modulation : The compound might modulate receptor activity, impacting cellular signaling pathways related to cancer proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the cytotoxic effects of structurally related benzamide derivatives on various cancer cell lines, demonstrating IC50 values indicative of potent growth inhibition (e.g., IC50 values ranging from 1.30 μM for solid tumors) .

CompoundCancer Cell LineIC50 (μM)
Benzamide Derivative AHepG21.30
Benzamide Derivative BSISO1.61
Benzamide Derivative CRT-1121.98

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating diseases characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies show that similar compounds possess antimicrobial properties against various bacterial strains. The presence of chlorine atoms in the structure is believed to enhance the antimicrobial efficacy by altering membrane permeability .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A recent investigation into a related benzamide compound demonstrated its ability to induce apoptosis in cancer cells through G2/M phase arrest, highlighting its potential as a lead compound for further development as an anticancer agent .
  • Inflammation Model Studies :
    In animal models of inflammation, related compounds exhibited significant reductions in edema and inflammatory markers, suggesting a promising therapeutic role in inflammatory diseases .
  • Antimicrobial Efficacy :
    A comparative study assessed the antibacterial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria, revealing that some derivatives had comparable efficacy to standard antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzamide derivatives, characterized by the presence of a chloro substituent and multiple aromatic rings. Its molecular formula is C20H18ClN2OC_{20}H_{18}ClN_{2}O, and it features significant functional groups that contribute to its biological activity. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of benzamide compounds, including 2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide], exhibit significant anticancer properties. They have been evaluated for their ability to inhibit various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in tumor cells .
    • A specific case study demonstrated that benzamide derivatives could effectively inhibit RET kinase activity, which is crucial in certain cancers. The modifications in the benzamide structure led to enhanced potency against cancer cell lines driven by RET mutations .
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial effects. Research indicates that similar benzamide derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . Studies involving structural modifications have shown that these compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
  • Neuroprotective Effects
    • There is emerging evidence suggesting that benzamide derivatives may offer neuroprotective benefits. Research has indicated that certain structural features within these compounds can modulate neuroinflammatory pathways, potentially providing therapeutic strategies for neurodegenerative diseases .

Case Studies and Experimental Findings

StudyObjectiveFindings
Anticancer Study Evaluate the efficacy of this compound on cancer cellsDemonstrated significant reduction in cell viability in RET-mutated cancer cells; suggested mechanism involves inhibition of RET kinase activity.
Antimicrobial Assessment Investigate antibacterial properties against Gram-positive bacteriaShowed effective inhibition of bacterial growth; structure-activity relationship studies indicated that chlorinated derivatives enhanced activity.
Neuroprotection Research Assess potential neuroprotective effects on neuronal cellsIndicated modulation of inflammatory cytokines; suggested potential for treating neurodegenerative conditions like Alzheimer's disease.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including acylation and chlorination processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzamide derivatives, differing primarily in substitution patterns:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 2-chloro, biphenylmethyl, 2-chlorobenzoyl-amino ~473.3 (estimated) N/A (Data not available) -
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-chloro, 2,6-dichlorophenyl 295.1 Crystallographic stability
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-chloro, 2-hydroxy, CF₃-phenyl 316.7 Antimicrobial (IC₅₀: 64–66% inhibition)
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chloro, 2-methoxyphenyl 261.7 Hydrogen-bonded crystal packing
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl, imidazole 315.8 Anticancer activity (Cervical cancer)
2-Chloro-N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide Multiple chloro, benzoxazolyl, thiourea 470.7 Potential enzyme inhibition (No IC₅₀)

Key Observations :

  • Chlorine Positioning : The target compound’s 2-chloro groups may enhance lipophilicity and binding affinity compared to analogs with 4-chloro or unsubstituted benzamides .
  • Biphenylmethyl Linkage : This bulky substituent could sterically hinder interactions with biological targets compared to smaller groups (e.g., methoxy in ).
  • Biological Activity : While the target compound lacks reported activity data, structurally related benzamides exhibit antimicrobial, anticancer, and sulfate-reduction inhibition properties .

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : Similar to 4-chloro-N-(2-methoxyphenyl)benzamide and 2-chloro-4-fluoro-N-phenylbenzamide , the target compound likely forms intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice.
  • Solubility : The biphenylmethyl group may reduce aqueous solubility compared to simpler analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide .

Notes

Data Limitations: No direct biological or crystallographic data were found for the target compound; comparisons rely on structural analogs.

Contradictions : Some analogs (e.g., salicylamides ) require hydroxyl groups for activity, which the target compound lacks.

Diverse Sources : References include crystallographic studies, antimicrobial assays, and synthetic chemistry reports to ensure breadth .

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